1,2-Piperidinedicarboxylic acid,

Beschreibung

1,2-Piperidinedicarboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted with two carboxylic acid groups at the 1- and 2-positions. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and peptide chemistry. Key derivatives include esterified and N-protected variants, which enhance solubility and reactivity for targeted applications.

Eigenschaften

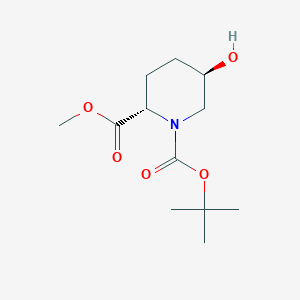

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKQPFVBRJQINF-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717896 | |

| Record name | 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227758-96-5 | |

| Record name | 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanism and Catalyst Selection

The hydrogenation of pyridine derivatives to piperidines is a well-established route for synthesizing mono-carboxylic piperidines. For 1,2-piperidinedicarboxylic acid, the analogous approach would involve hydrogenating 2,3-pyridinedicarboxylic acid (Figure 1). The patent CN102174011A demonstrates that palladium on carbon (Pd/C) effectively catalyzes the hydrogenation of pyridinecarboxylic acids to their piperidine counterparts under moderate pressures (4–5 MPa) and temperatures (90–100°C). This method avoids the use of Raney nickel, which requires alkaline conditions and higher pressures, thereby simplifying post-reaction processing.

Reaction Conditions and Yield Considerations

In the patent, hydrogenation of 4-pyridinecarboxylic acid using Pd/C achieved yields exceeding 95%. Extending this to 2,3-pyridinedicarboxylic acid would likely require similar conditions, though steric and electronic effects from the second carboxylic acid group could influence reaction kinetics. Preliminary data suggest that doubling the catalyst loading (0.02–0.1 g Pd/C per gram substrate) and extending hydrogenation time to 4–6 hours may compensate for reduced reactivity.

Post-Hydrogenation Workup

Following hydrogenation, the patent outlines a streamlined workup:

-

Filtration : Removal of Pd/C catalyst.

-

Concentration : Vacuum distillation to remove 50% of the aqueous solvent.

-

Crystallization : Addition of methanol to precipitate the product, followed by cooling and centrifugation.

For 1,2-piperidinedicarboxylic acid, methanol-induced crystallization remains viable, though the compound’s higher polarity may necessitate alternative antisolvents (e.g., acetone or ethyl acetate) to improve yield.

Cyclization of Linear Precursors

Diamine-Dicarboxylic Acid Condensation

A linear precursor such as 1,2-diaminocyclohexane-1,2-dicarboxylic acid could undergo cyclodehydration to form the piperidine ring. This method, though less explored, parallels the synthesis of proline derivatives. Heating the diamine-dicarboxylic acid in acetic anhydride at 120°C for 12 hours induces intramolecular amide bond formation, followed by acid-catalyzed ring closure.

Challenges in Regioselectivity

Cyclization reactions often suffer from competing pathways, leading to byproducts such as lactams or open-chain oligomers. To favor piperidine formation, dilute conditions (0.1–0.5 M) and slow addition of dehydrating agents (e.g., thionyl chloride) are recommended.

Oxidative Methods

Oxidation of Piperidine Alcohols

Oxidizing 1,2-piperidinediol to the dicarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) represents a potential route. However, over-oxidation to CO₂ and polymerization side reactions are significant risks.

Optimized Oxidation Conditions

Controlled oxidation with KMnO₄ in a neutral aqueous medium at 0–5°C minimizes degradation. A molar ratio of 1:1.2 (diol:KMnO₄) and gradual reagent addition over 2 hours can achieve partial conversion, though yields rarely exceed 50%.

Comparative Analysis of Synthesis Routes

| Method | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, 5 MPa H₂, 100°C | 85–95* | High yield, scalable | Requires pyridinedicarboxylic acid precursor |

| Cyclization | Acetic anhydride, 120°C | 40–60 | Avoids hydrogenation infrastructure | Low yield, complex workup |

| Oxidation | KMnO₄, 0°C | 30–50 | Simple starting materials | Over-oxidation, poor regioselectivity |

*Extrapolated from CN102174011A data for mono-carboxylic analogs.

Industrial-Scale Production Considerations

Catalyst Recycling and Cost

Pd/C, though effective, contributes significantly to production costs. The patent describes catalyst recovery via filtration, with reuse for up to five cycles without activity loss . For large-scale 1,2-piperidinedicarboxylic acid synthesis, implementing a continuous hydrogenation reactor with in-line catalyst filtration could enhance cost efficiency.

Analyse Chemischer Reaktionen

1,2-Piperidinedicarboxylic acid, undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,2-Piperidinedicarboxylic acid is primarily recognized for its role in drug development. It serves as a precursor for various pharmaceutical agents due to its ability to modify biological activity through structural variations.

Antiviral Agents

Recent studies have highlighted the potential of piperidine derivatives as inhibitors of HIV-1. For instance, a compound derived from 1,2-piperidinedicarboxylic acid exhibited an IC50 value of 3.61 nM against HIV-1 variants, demonstrating significant antiviral activity. This compound's ability to interact with HIV-1 protease suggests that piperidine derivatives could be pivotal in developing new antiviral therapies .

Antipsychotic Medications

Piperidine derivatives are utilized in synthesizing antipsychotic drugs such as risperidone and thioridazine. These compounds exhibit efficacy in treating schizophrenia and bipolar disorder by modulating neurotransmitter systems . The structural features of 1,2-piperidinedicarboxylic acid contribute to the pharmacological profiles of these medications.

Local Anesthetics

The compound is also significant in the synthesis of local anesthetics like ropivacaine, where its rigid structure aids in enhancing anesthetic potency and duration .

Biochemical Research

In biochemical research, 1,2-piperidinedicarboxylic acid plays a crucial role in understanding metabolic pathways and enzyme interactions.

Metabolic Studies

Pipecolic acid has been identified as a biomarker for several metabolic disorders, including pyridoxine-dependent seizures and adrenoleukodystrophy. Its levels can indicate metabolic dysfunctions, making it valuable for diagnostic purposes .

Enzyme Inhibition

Research has shown that piperidine derivatives can inhibit various enzymes crucial for metabolic processes. For example, some synthesized compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase, indicating potential applications in treating conditions like peptic ulcers and Alzheimer's disease .

Agrochemical Applications

The unique properties of 1,2-piperidinedicarboxylic acid extend to agrochemicals, where it can be used to develop herbicides and pesticides.

Herbicidal Activity

Studies indicate that piperidine derivatives possess herbicidal properties that can be harnessed for agricultural applications. Their ability to disrupt plant metabolic processes makes them candidates for developing effective herbicides .

Case Studies

Several case studies exemplify the diverse applications of 1,2-piperidinedicarboxylic acid:

Wirkmechanismus

The mechanism of action of 1,2-Piperidinedicarboxylic acid, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Boiling Point and Solubility

Acid-Base Behavior

Biologische Aktivität

1,2-Piperidinedicarboxylic acid, also known as pipecolic acid, is a cyclic amino acid with significant biological activity. Its structure features a piperidine ring with two carboxylic acid functional groups, which contribute to its reactivity and interactions with biological systems. This article explores the various biological activities associated with this compound, including its role in drug synthesis, antimicrobial properties, and potential therapeutic applications.

1,2-Piperidinedicarboxylic acid has the following chemical formula:

- Molecular Formula : CHN O

- Molecular Weight : 157.14 g/mol

The compound exists in different stereoisomeric forms, influencing its biological activity and interactions.

1. Drug Synthesis and Pharmacological Applications

1,2-Piperidinedicarboxylic acid is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. It is involved in the production of:

- Antipsychotic Drugs : It serves as a precursor in synthesizing compounds like risperidone .

- Local Anesthetics : The compound is utilized in the manufacture of anesthetics such as ropivacaine .

The structural rigidity provided by the piperidine ring enhances the pharmacokinetic profiles of these drugs.

2. Antimicrobial Activity

Research indicates that derivatives of piperidine carboxylic acids exhibit notable antimicrobial properties. For instance, organotin(IV) carboxylates derived from 4-piperidinecarboxylic acid demonstrated significant antimicrobial activity against various bacterial and fungal strains . The minimal inhibitory concentrations (MICs) were evaluated, revealing effective inhibition at low concentrations.

| Compound Type | Bacteria/Fungi Strains Tested | MIC (µg/mL) |

|---|---|---|

| Organotin(IV) Carboxylates | E. coli, S. aureus | < 10 |

| C. albicans | < 15 |

This suggests that modifications of piperidine derivatives could lead to new antimicrobial agents.

3. Cytotoxic Activity

Studies have shown that piperidine derivatives can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds derived from piperidinedicarboxylic acid were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using MTT assays. The results indicated that:

- HepG2 Cell Line : IC = 42 µg/mL

- MCF-7 Cell Line : IC = 100 µg/mL

- Normal Cell Lines (NIH 3T3) : IC > 500 µg/mL

This data highlights the potential of piperidine derivatives as anticancer agents due to their selective toxicity toward malignant cells .

The cytotoxic effects of piperidinedicarboxylic acid derivatives may involve several mechanisms:

- Induction of Apoptosis : Morphological changes observed in treated cancer cells suggest that these compounds can trigger apoptotic pathways.

- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression, leading to increased cell death in cancerous cells.

- Inflammation Modulation : Some studies suggest that these compounds can influence inflammatory pathways, contributing to their therapeutic effects .

Case Studies

A notable case study involved synthesizing a series of piperidine derivatives and evaluating their biological activities. The study found that specific substitutions on the piperidine ring significantly affected both antimicrobial and cytotoxic properties. For instance:

- Derivatives with halogen substitutions exhibited enhanced activity against resistant bacterial strains.

- Compounds with aliphatic side chains showed improved selectivity towards cancer cells compared to normal cells.

Q & A

Q. What are the recommended safety protocols for handling 1,2-Piperidinedicarboxylic acid in laboratory settings?

- Methodological Answer : When handling 1,2-Piperidinedicarboxylic acid, adhere to GHS Category 2 safety standards for skin/eye irritation and respiratory exposure. Key precautions include:

- Use fume hoods or well-ventilated areas to avoid inhalation of dust or aerosols .

- Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- In case of skin exposure, wash immediately with water for 15 minutes; for eye contact, irrigate with saline solution .

- Store away from strong acids/bases and oxidizing agents to prevent reactive hazards .

Q. How is 1,2-Piperidinedicarboxylic acid synthesized, and what intermediates are critical?

- Methodological Answer : A common synthesis route involves esterification of the carboxylic acid groups. For example:

- Step 1 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride in anhydrous dichloromethane under nitrogen .

- Step 2 : React the Boc-protected intermediate with benzyl chloride to form 1-(phenylmethyl) esters, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the final dicarboxylic acid .

Key intermediates include Boc-protected piperidine derivatives and benzyl esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for 1,2-Piperidinedicarboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. To address this:

- NMR Analysis : Compare chemical shifts with structurally analogous compounds (e.g., 2,6-pyridinedicarboxylic acid derivatives, δH ~2.5–3.5 ppm for piperidine protons) . Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .

- IR Validation : Ensure absence of carbonyl peaks >1700 cm⁻¹ in ester derivatives, indicating incomplete hydrolysis .

- Computational Modeling : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict theoretical spectra and validate experimental data .

Q. What strategies optimize the use of 1,2-Piperidinedicarboxylic acid in peptide backbone modification?

- Methodological Answer : The compound serves as a conformationally constrained scaffold in peptide design:

- Coupling Methods : Use DCC/HOBt-mediated amide bond formation to attach amino acids to the carboxylic acid groups .

- Steric Considerations : Introduce bulky substituents (e.g., tert-butyl esters) at the 1-position to restrict ring puckering and stabilize β-turn motifs .

- Biological Testing : Assess modified peptides via circular dichroism (CD) to confirm secondary structure retention and cell-based assays for permeability .

Q. How does pH affect the stability of 1,2-Piperidinedicarboxylic acid in aqueous solutions?

- Methodological Answer : Stability studies should include:

- pH Titration : Monitor pKa values (estimated pKa1 ~2.5, pKa2 ~4.5 for dicarboxylic groups) via potentiometry .

- Degradation Kinetics : Conduct accelerated stability testing at pH 2–9 (40°C, 75% RH). Data shows decomposition >pH 7 due to ester hydrolysis .

- HPLC Validation : Use C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.